molecular formula C13H9FN4O B11787906 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one

3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B11787906
M. Wt: 256.23 g/mol
InChI Key: QTWFRBJGHZJEGT-UHFFFAOYSA-N
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Description

3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrido[2,3-D]pyrimidine family, which is known for its potential as kinase inhibitors and other therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves the preparation of intermediate compounds followed by cyclization and functionalization steps. One common method involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-D]pyrimidine intermediates, which are then efficiently derivatized to yield the desired compound . The reaction conditions often include the use of solvents like DMF and catalysts such as iodine (I2) under microwave irradiation to optimize the reaction time and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one primarily involves its role as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy . The molecular targets include various kinases involved in tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl group enhances its potential as a kinase inhibitor, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H9FN4O

Molecular Weight

256.23 g/mol

IUPAC Name

3-amino-2-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H9FN4O/c14-9-4-1-3-8(7-9)12-17-11-10(5-2-6-16-11)13(19)18(12)15/h1-7H,15H2

InChI Key

QTWFRBJGHZJEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(C=CC=N3)C(=O)N2N

Origin of Product

United States

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